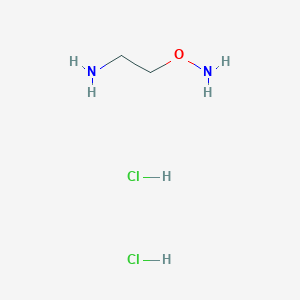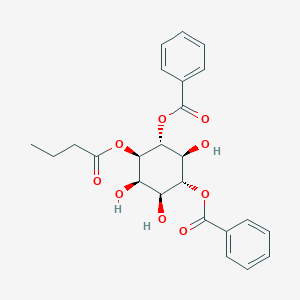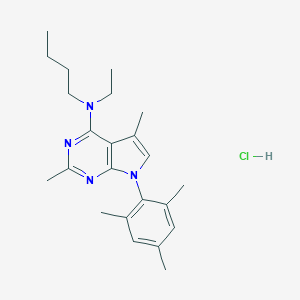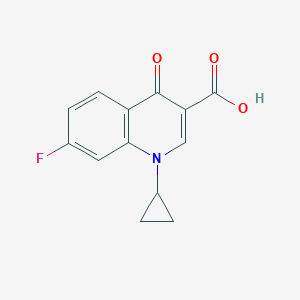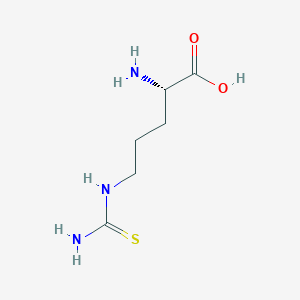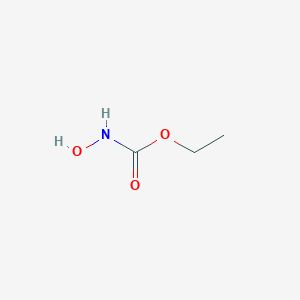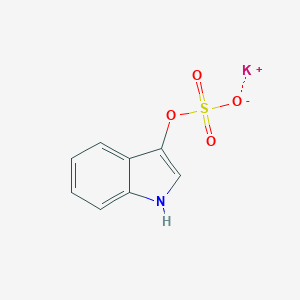
2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol
説明
2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol, commonly known as DMTMP, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DMTMP belongs to the class of tetrazole-based compounds, and its synthesis involves the reaction of 2,6-dimethylphenol with sodium azide and copper sulfate.
作用機序
The mechanism of action of DMTMP is not well understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then interact with biological molecules such as proteins and nucleic acids, potentially leading to changes in their structure and function.
Biochemical and Physiological Effects:
DMTMP has been shown to have a range of biochemical and physiological effects, including antioxidant and antimicrobial properties. Studies have also suggested that DMTMP may have potential as an anticancer agent, although further research is needed to confirm these findings.
実験室実験の利点と制限
One of the primary advantages of DMTMP is its stability and ease of synthesis, making it a useful tool for a wide range of laboratory experiments. However, DMTMP can be toxic in high concentrations, and its effects on biological systems are not well understood, making it important to use caution when handling and working with this compound.
将来の方向性
There are several potential future directions for research on DMTMP, including further studies on its mechanism of action and potential applications in medicine and biotechnology. Additionally, research is needed to better understand the toxicity and safety of DMTMP, particularly in the context of its potential use as a therapeutic agent.
科学的研究の応用
DMTMP has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. One of the primary applications of DMTMP is as a ligand for metal ions in coordination chemistry. DMTMP has been shown to form stable complexes with metal ions such as copper, nickel, and zinc, making it a useful tool for metal ion detection and separation.
特性
CAS番号 |
152665-33-3 |
|---|---|
製品名 |
2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol |
分子式 |
C10H12N4O |
分子量 |
204.23 g/mol |
IUPAC名 |
2,6-dimethyl-4-(2-methyltetrazol-5-yl)phenol |
InChI |
InChI=1S/C10H12N4O/c1-6-4-8(5-7(2)9(6)15)10-11-13-14(3)12-10/h4-5,15H,1-3H3 |
InChIキー |
SYBBZSRVBRTILW-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=C2NN(N=N2)C)C=C(C1=O)C |
SMILES |
CC1=CC(=CC(=C1O)C)C2=NN(N=N2)C |
正規SMILES |
CC1=CC(=CC(=C1O)C)C2=NN(N=N2)C |
同義語 |
5-(3,5-dimethyl-4-hydroxyphenyl)-2-methyltetrazole WIN 58768 WIN-58768 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


